molecular formula C24H28N4O4 B2745285 N-(1-benzylpiperidin-4-yl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892270-73-4

N-(1-benzylpiperidin-4-yl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2745285
CAS RN: 892270-73-4
M. Wt: 436.512
InChI Key: JROARJIRSSFGGE-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research on quinazoline derivatives has demonstrated their significant antibacterial and antimicrobial efficacy. For instance, studies on fluoroquinolone-based 4-thiazolidinones and their synthesis from lead molecules such as quinoline carboxylic acid show potent antibacterial activities (Patel & Patel, 2010). These findings indicate the potential of quinazoline derivatives, including N-(1-benzylpiperidin-4-yl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, in the development of new antimicrobial agents.

Synthesis and Characterization of Derivatives

The synthesis and characterization of quinazoline derivatives are crucial for understanding their chemical properties and potential applications. Research on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020) highlights the versatility of quinazoline derivatives in drug development. This underscores the importance of synthetic chemistry in exploring the pharmacological potential of compounds like N-(1-benzylpiperidin-4-yl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.

Potential in Drug Development

Quinazoline derivatives are being investigated for their potential in treating various diseases, including cancer. The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents (Norman et al., 1996) demonstrate the broad therapeutic applications of quinazoline derivatives. This research suggests that compounds like N-(1-benzylpiperidin-4-yl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide could be valuable in developing new treatments for psychiatric disorders and beyond.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-32-14-13-28-23(30)20-8-7-18(15-21(20)26-24(28)31)22(29)25-19-9-11-27(12-10-19)16-17-5-3-2-4-6-17/h2-8,15,19H,9-14,16H2,1H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROARJIRSSFGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide

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